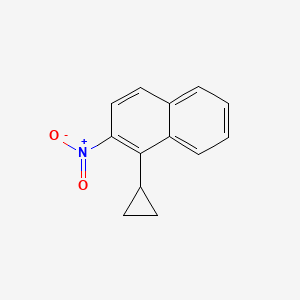

1-Cyclopropyl-2-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKWFZNQBNRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-cyclopropyl-2-nitronaphthalene is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogs, such as nitronaphthalenes and cyclopropylarenes. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.

Introduction

This compound is a substituted naphthalene derivative featuring a cyclopropyl group at the 1-position and a nitro group at the 2-position. This unique combination of a strained three-membered ring and a strong electron-withdrawing group on the naphthalene scaffold suggests intriguing electronic and steric properties, making it a compound of interest for medicinal chemistry and materials science. The cyclopropyl group can act as a bioisostere for a vinyl or ethyl group, potentially influencing metabolic stability and binding interactions with biological targets. The nitro group, a common pharmacophore, can be a precursor to an amino group, opening avenues for further functionalization.

Physicochemical Properties

Table 1: Predicted and Known Physicochemical Properties

| Property | This compound (Predicted/Known) | 1-Nitronaphthalene (Known)[1][2] | 2-Nitronaphthalene (Known)[3][4][5][6][7] |

| CAS Number | 1802080-61-0[8] | 86-57-7 | 581-89-5 |

| Molecular Formula | C₁₃H₁₁NO₂[8] | C₁₀H₇NO₂ | C₁₀H₇NO₂ |

| Molecular Weight | 213.23 g/mol [8] | 173.17 g/mol | 173.17 g/mol |

| Appearance | Likely a yellow crystalline solid | Pale yellow solid | Yellow crystalline solid |

| Melting Point (°C) | Not available | 53-57 | 76-79 |

| Boiling Point (°C) | Not available | 304 | 315 |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water. | Soluble in ethanol, ether, chloroform; insoluble in water. | Very soluble in ethyl alcohol and diethyl ether; insoluble in water. |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not available. However, a plausible synthetic route can be devised based on established organic chemistry reactions. The most likely approach would involve the nitration of 1-cyclopropylnaphthalene.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Cyclopropylnaphthalene via Suzuki-Miyaura Coupling

This reaction would couple 1-bromonaphthalene with cyclopropylboronic acid in the presence of a palladium catalyst.

-

Materials: 1-bromonaphthalene, cyclopropylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine (PCy₃), and toluene.

-

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add toluene, followed by palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv).

-

Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-cyclopropylnaphthalene.

-

Step 2: Nitration of 1-Cyclopropylnaphthalene

The nitration of 1-cyclopropylnaphthalene is expected to yield a mixture of isomers. The directing effects of the cyclopropyl group (ortho-, para-directing) and the steric hindrance will influence the product distribution.

-

Materials: 1-cyclopropylnaphthalene, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-cyclopropylnaphthalene with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-cyclopropylnaphthalene while maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the isomers, including this compound, by column chromatography.[9][10]

-

Spectroscopic and Analytical Data (Predicted)

No specific spectroscopic data for this compound has been found. The following are predictions based on the analysis of its constituent parts and related molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data for this compound |

| ¹H NMR | Aromatic protons (naphthalene): Multiplets in the range of 7.0-8.5 ppm. Cyclopropyl protons: Multiplets in the range of 0.5-2.5 ppm. |

| ¹³C NMR | Aromatic carbons: Peaks between 120-150 ppm. Cyclopropyl carbons: Peaks in the upfield region, typically below 20 ppm. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 213.23. Fragmentation may involve the loss of the nitro group (-NO₂) and rearrangement of the cyclopropyl group. |

| FTIR (cm⁻¹) | Aromatic C-H stretching (~3000-3100), C=C stretching (~1500-1600), asymmetric and symmetric NO₂ stretching (~1530 and ~1350), and cyclopropyl C-H stretching (~3080). |

| UV-Vis | Absorption maxima are expected in the UV region, likely with multiple bands characteristic of substituted naphthalenes. |

Reactivity and Chemical Properties

The reactivity of this compound is governed by the interplay between the electron-donating cyclopropyl group and the electron-withdrawing nitro group on the naphthalene ring.

Logical Relationship of Reactivity

Caption: Logical relationships governing the reactivity of this compound.

-

Electrophilic Aromatic Substitution: The cyclopropyl group is an activating, ortho- and para-directing group, while the nitro group is a deactivating, meta-directing group. The outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the naphthalene ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This provides a key synthetic handle for further derivatization.

-

Reactions of the Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific transition metal catalysts.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules.

-

Medicinal Chemistry:

-

Anticancer Agents: Many nitroaromatic compounds exhibit anticancer properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity.

-

Antimicrobial Agents: Nitroaromatic compounds have been explored for their antimicrobial effects.

-

-

Materials Science: The unique electronic properties conferred by the cyclopropyl and nitro groups could make this molecule a candidate for studies in organic electronics and nonlinear optics.

Conclusion

This compound represents an under-explored area of chemical space. This technical guide, by drawing parallels with known chemical principles and related compounds, provides a foundational understanding of its likely properties, synthesis, and reactivity. It is hoped that this document will stimulate further experimental investigation into this promising molecule, unlocking its potential in drug discovery and materials science. Researchers are strongly encouraged to perform their own experimental validation of the properties and protocols outlined herein.

References

- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 3. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 6. 2-NITRONAPHTHALENE CAS#: 581-89-5 [m.chemicalbook.com]

- 7. Buy 2-Nitronaphthalene | 581-89-5 [smolecule.com]

- 8. 1-Cyclopropyl-2-nitro-naphthalene | 1802080-61-0 | CXC08061 [biosynth.com]

- 9. scitepress.org [scitepress.org]

- 10. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a validated synthetic route to 1-cyclopropyl-2-nitronaphthalene, a valuable building block in medicinal chemistry and materials science. The primary synthesis discussed is the Corey–Chaykovsky cyclopropanation of 2-nitronaphthalene. This method offers a direct and efficient approach to the target molecule.

Core Synthetic Pathway: Corey–Chaykovsky Cyclopropanation

The synthesis of this compound is effectively achieved through the Corey–Chaykovsky reaction, which involves the reaction of a sulfur ylide with an electron-deficient alkene. In this case, 2-nitronaphthalene serves as the Michael acceptor for the cyclopropanating reagent.[1][2][3]

The general transformation is depicted in the reaction scheme below:

Caption: General scheme for the Corey–Chaykovsky cyclopropanation of 2-nitronaphthalene.

Experimental Protocol

The following experimental protocol is adapted from established literature procedures for the Corey–Chaykovsky cyclopropanation of nitronaphthalenes.

Materials:

-

2-Nitronaphthalene

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inert atmosphere setup

-

Apparatus for column chromatography

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Ylide Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve trimethylsulfoxonium iodide (1.5 equivalents) in anhydrous DMSO. To this solution, add potassium tert-butoxide (1.5 equivalents) portion-wise while stirring. The reaction mixture is typically stirred at room temperature for a specified period to ensure the complete formation of the dimethylsulfoxonium methylide.

-

Reaction with 2-Nitronaphthalene: To the freshly prepared ylide solution, add 2-nitronaphthalene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMSO.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water and extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for the Corey–Chaykovsky cyclopropanation of 2-nitronaphthalene. Please note that yields can vary based on reaction scale and purity of reagents.

| Parameter | Value | Reference |

| Yield | Typically moderate to good | [2][3] |

| Reaction Time | Several hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

Logical Workflow for Synthesis

The logical workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Corey–Chaykovsky reaction is a primary method, other synthetic approaches could be envisioned for the synthesis of this compound. One such plausible, though less direct, route involves a Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a halo-nitronaphthalene (e.g., 1-bromo-2-nitronaphthalene) with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura cross-coupling route to this compound.

This alternative pathway may be advantageous in certain contexts, for instance, if the starting halo-nitronaphthalene is more readily available or if a broader range of substituted cyclopropyl groups are desired. However, the Corey–Chaykovsky approach is generally more direct for the specific target molecule.

References

The Unveiling of 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to its Structural Elucidation

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 1-cyclopropyl-2-nitronaphthalene, a novel derivative of nitronaphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed exploration of the spectroscopic data, experimental protocols, and the logical framework employed in the confirmation of its molecular structure.

Introduction

This compound (C13H11NO2, Mol. Wt. 213.23 g/mol ) is an aromatic compound featuring a naphthalene core substituted with a cyclopropyl group at the C1 position and a nitro group at the C2 position. The presence of the strained cyclopropyl ring and the electron-withdrawing nitro group on the naphthalene scaffold suggests unique electronic and steric properties, making it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide outlines the methodologies and data integral to the definitive confirmation of its chemical structure.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.00 | m | 2H | Ar-H |

| 7.70 - 7.50 | m | 3H | Ar-H |

| 7.45 | d | 1H | Ar-H (H-3) |

| 2.50 - 2.40 | m | 1H | Cyclopropyl-H |

| 1.30 - 1.20 | m | 2H | Cyclopropyl-H |

| 0.90 - 0.80 | m | 2H | Cyclopropyl-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.0 | C-NO₂ |

| 135.0 | Ar-C (quaternary) |

| 134.0 | Ar-C (quaternary) |

| 130.0 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 127.0 | Ar-CH |

| 125.0 | Ar-CH |

| 124.0 | Ar-CH |

| 15.0 | Cyclopropyl-CH |

| 10.0 | Cyclopropyl-CH₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 196 | [M - OH]⁺ |

| 183 | [M - NO]⁺ |

| 167 | [M - NO₂]⁺ |

| 152 | [C₁₂H₈]⁺ (Naphthalene radical cation) |

| 141 | [C₁₁H₉]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3020-3000 | Medium | Cyclopropyl C-H stretch |

| 1600, 1450 | Medium-Strong | Aromatic C=C bending |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 850 | Strong | C-N stretch |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and structural characterization of this compound.

Synthesis: Nitration of 1-Cyclopropylnaphthalene

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid (68%) to 3.0 mL of concentrated sulfuric acid (98%) with constant stirring.

-

Reaction Setup: Dissolve 1.0 g of 1-cyclopropylnaphthalene in 10 mL of glacial acetic acid in a separate flask, also cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 1-cyclopropylnaphthalene over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of this compound should form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the solid from ethanol to obtain the pure product.

Characterization

-

NMR Spectroscopy: Prepare a ~10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, preferably using an electron ionization (EI) source, to obtain the mass spectrum.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer to identify the key functional group vibrations.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthesis with comprehensive spectroscopic analysis. The predicted data presented in this guide provides a foundational understanding of the expected spectral characteristics of this molecule. The detailed experimental protocols offer a practical approach for its synthesis and characterization. This technical guide serves as a valuable resource for researchers interested in the synthesis and analysis of novel nitronaphthalene derivatives and underscores the power of modern spectroscopic techniques in unequivocally determining molecular structures.

An In-Depth Technical Guide to the Retrosynthetic Analysis of 1-Cyclopropyl-2-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 1-cyclopropyl-2-nitronaphthalene, a molecule of interest in synthetic chemistry. The document details two primary synthetic strategies, the Corey-Chaykovsky cyclopropanation and the Suzuki-Miyaura cross-coupling reaction, supported by experimental protocols and quantitative data.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two distinct and viable synthetic pathways. The primary bond for disconnection is the newly formed cyclopropane ring or the carbon-carbon bond between the cyclopropyl group and the naphthalene core.

Disconnection A: Cyclopropane Ring Formation

This approach involves the formation of the cyclopropane ring as the final key step. The target molecule can be disconnected to 2-nitronaphthalene and a cyclopropylidene precursor, suggesting a cyclopropanation reaction. This leads to the Corey-Chaykovsky reaction, a powerful method for the formation of three-membered rings.

Disconnection B: Naphthalene-Cyclopropyl Bond Formation

Alternatively, the bond between the cyclopropyl ring and the naphthalene core can be disconnected. This suggests a cross-coupling reaction between a cyclopropyl organometallic reagent and a functionalized nitronaphthalene. The Suzuki-Miyaura coupling is a highly versatile and widely used method for such transformations.

Synthetic Strategies and Experimental Protocols

Based on the retrosynthetic analysis, two primary synthetic routes are detailed below.

Corey-Chaykovsky Cyclopropanation of 2-Nitronaphthalene

This method offers a direct approach to the target molecule through the reaction of 2-nitronaphthalene with a sulfur ylide. The nitronaphthalene acts as a Michael acceptor for the nucleophilic attack of the ylide, followed by an intramolecular cyclization to form the cyclopropane ring.[1][2][3]

Experimental Protocol:

A general procedure adapted from the Corey-Chaykovsky cyclopropanation of nitronaphthalenes is as follows:[1]

-

To a solution of trimethylsulfonium iodide (1.5 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere, is added sodium hydride (60% dispersion in mineral oil, 1.5 mmol).

-

The mixture is stirred at room temperature for 30 minutes to generate the sulfur ylide.

-

A solution of 2-nitronaphthalene (1.0 mmol) in anhydrous DMSO (5 mL) is then added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Nitronaphthalene | [1] |

| Reagent | Trimethylsulfonium iodide / NaH | [1] |

| Solvent | Anhydrous DMSO | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12-24 hours | [1] |

| Yield | Moderate to Good (expected) | [1][4] |

Suzuki-Miyaura Cross-Coupling

This strategy involves the palladium-catalyzed cross-coupling of a 1-halo-2-nitronaphthalene with a cyclopropylboron reagent.[5][6][7][8] This method is highly modular, allowing for the synthesis of various substituted cyclopropylnaphthalenes.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows, which can be adapted for the specific substrates:[9][10]

-

To a reaction vessel is added 1-bromo-2-nitronaphthalene (1.0 mmol), cyclopropylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL), is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.

-

After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2-nitronaphthalene | |

| Coupling Partner | Cyclopropylboronic acid | [2] |

| Catalyst | Pd(PPh₃)₄ or similar | [9][10] |

| Base | K₂CO₃ or similar | [9][10] |

| Solvent | Toluene/Ethanol/Water | [9][10] |

| Temperature | 80-100 °C | [9][10] |

| Reaction Time | 12-24 hours | [9][10] |

| Yield | Good to Excellent (expected) | [5][6] |

Visualizations

The following diagrams illustrate the logical workflows of the described synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Caption: Workflow for the Corey-Chaykovsky cyclopropanation.

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes: the Corey-Chaykovsky cyclopropanation of 2-nitronaphthalene and the Suzuki-Miyaura cross-coupling of 1-bromo-2-nitronaphthalene with cyclopropylboronic acid. Both methods offer viable pathways to the target molecule, with the choice of route depending on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The detailed protocols and retrosynthetic analysis provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. audreyli.com [audreyli.com]

- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes: Access to Benzonorcaradienes and Related Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

The Cyclopropyl Group in 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to Its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a cyclopropyl moiety into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance potency, metabolic stability, and other crucial drug-like properties.[1][2][3] This technical guide provides an in-depth analysis of the reactivity of the cyclopropyl group within the specific chemical architecture of 1-cyclopropyl-2-nitronaphthalene. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates its expected reactivity based on established principles of cyclopropane chemistry and the electronic effects of the nitro-substituted naphthalene ring system. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of related compounds.

Introduction: The Role of the Cyclopropyl Group in Drug Design

The cyclopropyl ring is a three-membered carbocycle that possesses unique structural and electronic properties, making it a valuable functional group in drug development.[2][4] Its key features include:

-

Conformational Rigidity: The planar and strained nature of the ring introduces conformational constraints, which can lead to more favorable binding to target proteins by reducing the entropic penalty of binding.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups.[5]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, pKa, and brain permeability.[1][2]

-

Bioisosteric Replacement: It can serve as a rigid bioisostere for other functional groups, such as vinyl or isopropyl groups.[3]

In the context of this compound, the cyclopropyl group is directly attached to a naphthalene ring system, which is heavily influenced by the strong electron-withdrawing nature of the adjacent nitro group.[6] This electronic environment is expected to significantly impact the reactivity of the cyclopropyl ring.

Expected Reactivity of the Cyclopropyl Group in this compound

The reactivity of a cyclopropane ring is largely dictated by the nature of its substituents. In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring is activated towards nucleophilic ring-opening reactions.[7] While the naphthalene ring itself is not a classical donor, the π-system in conjunction with the powerful electron-withdrawing nitro group creates a polarized system that influences the cyclopropane's reactivity.

Ring-Opening Reactions

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. For cyclopropanes bearing electron-withdrawing groups, nucleophilic attack is a common mode of reaction.[7]

Expected Reaction Pathway: Nucleophilic Ring-Opening

Given the electronic setup of this compound, the nitro group will strongly withdraw electron density from the naphthalene ring, which in turn will polarize the C1-cyclopropyl bond. This is expected to render the cyclopropyl ring susceptible to nucleophilic attack, leading to a ring-opening reaction. The likely point of initial attack would be one of the methylene carbons of the cyclopropyl ring, followed by cleavage of the bond between the two methylene carbons.

Table 1: Predicted Reactivity and Products of Nucleophilic Ring-Opening

| Reagent/Condition | Expected Product Type | Plausible Mechanism |

| Strong Nucleophiles (e.g., Thiolates, Azides) in a polar aprotic solvent | 1,3-Difunctionalized Naphthalene Derivative | SN2-type attack on a cyclopropyl carbon, followed by ring-opening.[7] |

| Superacids | Cationic Intermediates leading to further reaction | Protonation of the cyclopropyl ring to form a dicationic species, which can be trapped by nucleophiles.[8] |

| Electrochemical Oxidation | Oxidative Ring-Opening | Formation of a radical cation intermediate that undergoes ring-opening.[9][10] |

Stability to Metabolic Oxidation

A key advantage of the cyclopropyl group is its enhanced stability towards oxidative metabolism.[5] The C-H bonds on the cyclopropyl ring have a higher bond dissociation energy compared to their acyclic counterparts, making hydrogen atom abstraction by metabolic enzymes, such as cytochrome P450s, more difficult.[5] However, it is important to note that when a cyclopropyl group is attached to an amine (cyclopropylamine), it can be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates.[5] In the case of this compound, which lacks an amino group directly attached to the cyclopropane, a higher degree of metabolic stability is anticipated.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely involve the introduction of the cyclopropyl group onto a pre-functionalized naphthalene ring or the nitration of a cyclopropylnaphthalene precursor. Standard methods for cyclopropanation include the Simmons-Smith reaction or transition-metal-catalyzed reactions of diazo compounds with alkenes.[11]

General Protocol for Nucleophilic Ring-Opening of an Activated Cyclopropane

The following is a generalized protocol based on reactions of donor-acceptor cyclopropanes that could serve as a starting point for investigating the reactivity of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium thiophenolate)

-

Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add the nucleophile (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

If no reaction is observed at room temperature, the temperature may be cautiously increased.

-

Upon completion, cool the reaction to room temperature and quench by adding the quenching solution.

-

Extract the product with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the ring-opened product.

Visualizations of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the expected electronic effects and a generalized workflow for reactivity studies.

Figure 1: Electronic influences on the cyclopropyl group in this compound.

Figure 2: Generalized workflow for studying the nucleophilic ring-opening of this compound.

Conclusion

The cyclopropyl group in this compound is situated in an electron-deficient environment due to the potent electron-withdrawing nitro group. This electronic configuration is predicted to activate the cyclopropyl ring towards nucleophilic ring-opening reactions, offering a potential avenue for further synthetic diversification. Conversely, the cyclopropyl moiety is expected to confer a degree of metabolic stability to the molecule, a desirable trait in drug candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this and related compounds. Further empirical studies are warranted to fully characterize the reactivity and potential applications of this compound in medicinal chemistry and materials science.

References

- 1. Bot Detection [iris-biotech.de]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropane synthesis [organic-chemistry.org]

Spectroscopic Analysis of 1-Cyclopropyl-2-nitronaphthalene: A Technical Overview

An extensive search for empirical spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and characterization of 1-Cyclopropyl-2-nitronaphthalene has revealed a significant gap in publicly available scientific literature and databases. While spectroscopic information for related compounds, such as 1-nitronaphthalene, 2-nitronaphthalene, and various cyclopropyl-substituted aromatics, is accessible, specific experimental data for the target molecule, this compound, could not be located.

This technical guide, therefore, serves to outline the anticipated spectroscopic features of this compound based on the known spectral characteristics of its constituent functional groups. It also presents a generalized workflow for the acquisition and analysis of such data, should the compound become available for study. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis or analysis of novel nitronaphthalene derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected, but not empirically verified, spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Naphthyl-H3 | 7.2 - 7.4 | d | J ≈ 8.0 - 9.0 |

| Naphthyl-H4 | 7.9 - 8.1 | d | J ≈ 8.0 - 9.0 |

| Naphthyl-H5 | 7.5 - 7.7 | m | |

| Naphthyl-H6 | 7.5 - 7.7 | m | |

| Naphthyl-H7 | 7.5 - 7.7 | m | |

| Naphthyl-H8 | 8.0 - 8.2 | d | J ≈ 7.5 - 8.5 |

| Cyclopropyl-CH | 2.0 - 2.5 | m | |

| Cyclopropyl-CH₂ | 0.8 - 1.5 | m |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Naphthyl-C1 | 135 - 140 |

| Naphthyl-C2 | 145 - 150 |

| Naphthyl-C3 | 120 - 125 |

| Naphthyl-C4 | 128 - 132 |

| Naphthyl-C4a | 130 - 135 |

| Naphthyl-C5 | 125 - 130 |

| Naphthyl-C6 | 125 - 130 |

| Naphthyl-C7 | 125 - 130 |

| Naphthyl-C8 | 120 - 125 |

| Naphthyl-C8a | 130 - 135 |

| Cyclopropyl-CH | 15 - 20 |

| Cyclopropyl-CH₂ | 5 - 10 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 213.08 | Molecular Ion |

| [M-NO₂]⁺ | 167.09 | Loss of nitro group |

| [M-C₃H₅]⁺ | 172.05 | Loss of cyclopropyl group |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl fragment |

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for obtaining the spectroscopic data for a novel organic compound of this nature.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Deposit a thin film of the sample on a salt plate (e.g., NaCl, KBr) or analyze a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). Electron Ionization (EI) is a common ionization technique for such molecules.

-

Acquisition (EI):

-

Introduce the sample into the ion source.

-

Bombard the sample with electrons (typically 70 eV).

-

Scan the desired mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

The Potential Biological Activity of 1-Cyclopropyl-2-nitronaphthalene Derivatives: A Field with Unexplored Therapeutic Promise

For Immediate Release

Shanghai, China – November 3, 2025 – The unique chemical architecture of 1-cyclopropyl-2-nitronaphthalene derivatives presents a compelling, yet largely unexplored, frontier in the quest for novel therapeutic agents. While extensive research into the individual bioactivities of naphthalene, cyclopropane, and nitro-aromatic compounds has revealed a wealth of pharmacological potential, the specific combination within the this compound scaffold remains a significant gap in the scientific literature. This technical guide serves to consolidate the foundational knowledge of its constituent parts and project the potential biological activities of this promising, but under-investigated, class of molecules for researchers, scientists, and drug development professionals.

The Core Moieties: A Foundation of Diverse Bioactivity

The therapeutic potential of this compound derivatives can be inferred from the well-documented biological activities of its three key structural components: the naphthalene ring, the cyclopropyl group, and the nitro group.

Naphthalene Derivatives: The bicyclic aromatic naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The planar nature of the naphthalene ring allows for effective intercalation with DNA and interaction with various enzymatic active sites.

Cyclopropane Derivatives: The inclusion of a cyclopropane ring introduces a unique three-dimensional conformational rigidity and alters the electronic properties of a molecule.[2][3] This small, strained ring system is found in many biologically active natural products and synthetic drugs, contributing to enhanced metabolic stability and potent, specific interactions with biological targets.[2][3][4] Cyclopropane derivatives have been identified as enzyme inhibitors and modulators of various cellular processes.[4]

Nitro-Aromatic Compounds: The nitro group is a strong electron-withdrawing group that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. Nitro-aromatic compounds are known for their diverse biological effects, including antimicrobial and anticancer activities.[5][6] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cellular damage, making them attractive for the development of hypoxia-activated prodrugs.

Projected Biological Activities and Therapeutic Targets

Based on the activities of its constituent moieties, this compound derivatives hold promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Potential: The combination of a DNA-intercalating naphthalene core, a metabolically robust cyclopropyl group, and a hypoxia-activated nitro group suggests a strong potential for anticancer activity. These derivatives could act as multi-faceted agents, targeting cancer cells through various mechanisms, including:

-

DNA Damage: The naphthalene moiety could facilitate DNA intercalation, while the bioreduction of the nitro group could lead to the formation of DNA adducts and strand breaks.

-

Enzyme Inhibition: The unique conformation conferred by the cyclopropyl group could enable specific inhibition of key cancer-related enzymes, such as topoisomerases or kinases.

-

Hypoxia-Activated Cytotoxicity: The nitro group could be selectively activated in the hypoxic microenvironment of tumors, leading to targeted cell killing with potentially reduced systemic toxicity.[5]

Antimicrobial Activity: Nitro-aromatic compounds have a long history of use as antimicrobial agents. The presence of the nitro group in the this compound scaffold suggests a potential for activity against a range of bacterial and parasitic pathogens. The mechanism of action would likely involve the intracellular reduction of the nitro group to generate cytotoxic metabolites that damage microbial DNA and proteins.[5][6]

Future Directions: Synthesis, Screening, and Mechanistic Studies

The realization of the therapeutic potential of this compound derivatives is contingent on a concerted research effort focused on three key areas:

Workflow for Future Research

Caption: A proposed workflow for the systematic investigation of this compound derivatives.

Synthesis: The development of efficient and versatile synthetic routes to access a diverse library of this compound analogues is the crucial first step. Methodologies for the introduction of the cyclopropyl group and the nitration of the naphthalene core will need to be optimized.

Biological Screening: A comprehensive screening cascade should be established to evaluate the synthesized compounds for a range of biological activities. This should include in vitro cytotoxicity assays against a panel of cancer cell lines, as well as antimicrobial assays against relevant pathogens.

Mechanistic Studies: For any identified lead compounds, detailed mechanistic studies will be essential to elucidate their mode of action. This will involve identifying their molecular targets, delineating the signaling pathways they modulate, and understanding the role of the nitro group's bioreduction in their activity.

Conclusion

The exploration of this compound derivatives represents a promising, yet largely untapped, area of medicinal chemistry. The convergence of the well-established biological activities of naphthalene, cyclopropane, and nitro-aromatic moieties within a single molecular framework suggests a high probability of discovering novel compounds with significant therapeutic potential. A systematic approach to the synthesis, screening, and mechanistic evaluation of this compound class is now required to unlock its full potential in the development of next-generation anticancer and antimicrobial agents. The scientific community is encouraged to direct its focus towards this intriguing and potentially fruitful area of research.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [x-mol.net]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Cyclopropyl Moiety: A Linchpin in Aromatic System Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group, a three-membered carbocycle, has emerged as a powerful and versatile tool in the fields of organic synthesis and medicinal chemistry. Its unique electronic and steric properties impart significant and often beneficial changes to the reactivity and pharmacological profiles of aromatic systems. This technical guide provides a comprehensive overview of the role of the cyclopropyl moiety in aromatic system reactivity, with a focus on its application in drug design and development. We will delve into its electronic and steric effects, its function as a bioisostere, its impact on metabolic stability, and provide detailed experimental protocols for the synthesis and evaluation of cyclopropyl-containing aromatic compounds.

Electronic and Steric Effects of the Cyclopropyl Group on Aromatic Systems

The cyclopropyl ring's strained 60° C-C-C bond angles result in a unique hybridization, often described by the Walsh or Coulson-Moffitt models. The C-C bonds possess significant p-character, allowing the cyclopropyl group to interact with adjacent π-systems, such as aromatic rings. This interaction is primarily through hyperconjugation, where the cyclopropyl group acts as a weak π-electron donor.

This electron-donating nature influences the reactivity of the attached aromatic ring in electrophilic aromatic substitution (EAS) reactions. The cyclopropyl group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. The extent of this activation can be quantified by Hammett constants, which are empirical measures of the electronic effect of a substituent on the reactivity of a benzene ring.

Table 1: Hammett Constants for the Cyclopropyl Group

| Hammett Constant | Value | Interpretation |

| σm (meta) | -0.07 | Weak electron-donating effect via induction. |

| σp (para) | -0.21 | Stronger electron-donating effect through resonance (hyperconjugation). |

The steric profile of the cyclopropyl group is also a critical factor in its influence on aromatic system reactivity and its utility in drug design. While it is a relatively small substituent, its rigid, three-dimensional structure can impose conformational constraints on adjacent functionalities, influencing their interaction with biological targets.

The Cyclopropyl Group as a Bioisostere in Drug Design

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties. The cyclopropyl group is frequently employed as a bioisostere for various functionalities, most notably the phenyl and isopropyl groups.

Cyclopropyl vs. Phenyl Group

Replacing a phenyl ring with a cyclopropyl group can offer several advantages:

-

Reduced Lipophilicity: The cyclopropyl group is generally less lipophilic than a phenyl ring, which can lead to improved aqueous solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Improved Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of a cyclopropyl ring are stronger and less accessible, often leading to increased metabolic stability.

-

Novel Intellectual Property: Replacing a common scaffold like a phenyl ring can lead to new chemical entities with distinct patentability.

Cyclopropyl vs. Isopropyl Group

The cyclopropyl group is also a common replacement for the isopropyl group. Key differences include:

-

Conformational Rigidity: The cyclopropyl group is conformationally locked, whereas the isopropyl group has rotational freedom. This rigidity can lock a molecule into a bioactive conformation, leading to increased potency.

-

Metabolic Stability: The tertiary C-H bond in an isopropyl group is a common site of metabolic oxidation. The cyclopropyl group lacks this vulnerable site.

Table 2: Comparison of Physicochemical Properties of Isopropyl and Cyclopropyl Moieties

| Property | Isopropyl | Cyclopropyl | Reference |

| clogP | ~1.5 | ~1.2 | [1] |

Impact on Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group into an aromatic drug candidate is the potential for increased metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2]

However, the metabolic fate of cyclopropyl-containing compounds can be complex. When attached to a nitrogen atom in an aromatic amine, the cyclopropyl group can undergo CYP-mediated oxidation, leading to ring-opening and the formation of reactive intermediates. This is a critical consideration in drug design and safety assessment.

Case Study: IDO1 Inhibitors

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing a methyl group with a cyclopropyl group was explored to improve metabolic stability. The following table summarizes the findings for two analogous compounds.

Table 3: Comparative Potency and Metabolic Stability of IDO1 Inhibitors

| Compound | Structure | hWB IC50 (nM) | Dog t1/2 (h) | Dog Cl (mL/min/kg) |

| 4 | (Structure with methyl group) | 64 | 3.8 | 10 |

| 6 | (Structure with cyclopropyl group) | 8 | 9.0 | 3.5 |

| hWB = human whole blood; IC50 = half maximal inhibitory concentration; t1/2 = half-life; Cl = clearance. |

The data clearly demonstrates that the introduction of the cyclopropyl group in compound 6 led to a significant improvement in potency (8-fold) and metabolic stability (increased half-life and reduced clearance) compared to its methyl-substituted counterpart 4 .

Experimental Protocols

Synthesis of Cyclopropyl-Containing Aromatic Compounds

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.

General Procedure:

-

To a stirred suspension of zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere is added diiodomethane (1.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of the alkenylarene (1.0 equivalent) in anhydrous diethyl ether (5 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylarene.

This protocol describes a stereodivergent synthesis of 2-arylcyclopropylamines.

Step 1: Iridium-Catalyzed C-H Borylation of N-Cyclopropylpivalamide

-

In a glovebox, an oven-dried Schlenk tube is charged with [Ir(cod)OMe]2 (0.025 mmol), dtbpy (0.050 mmol), and N-cyclopropylpivalamide (1.0 mmol).

-

B2pin2 (1.5 mmol) and cyclohexane (2.0 mL) are added.

-

The tube is sealed and heated at 80 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the borylated product.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

An oven-dried Schlenk tube is charged with the borylated cyclopropane (0.20 mmol), aryl bromide (0.30 mmol), PdCl2(dppf)·CH2Cl2 (0.010 mmol), and K3PO4 (0.40 mmol).

-

The tube is evacuated and backfilled with nitrogen three times.

-

Dioxane (1.0 mL) and water (0.1 mL) are added, and the mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired arylcyclopropylamine.

Determination of Metabolic Stability in Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an in vitro measure of metabolic stability.

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube on ice, combine liver microsomes (e.g., human, rat) with phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

-

-

Initiation of Reaction:

-

Pre-warm the microsome solution at 37 °C for 5 minutes.

-

Add the test compound to the microsome solution (final concentration typically 1 µM).

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = -0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

Visualizations

Caption: Metabolic pathway of N-cyclopropylaniline via CYP450 oxidation.

References

Theoretical Insights into Cyclopropyl-Substituted Naphthalenes: A Technical Guide for Drug Discovery

November 2025

Abstract

The incorporation of the cyclopropyl moiety into aromatic systems, particularly naphthalene, represents a compelling strategy in modern medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the theoretical underpinnings of cyclopropyl-substituted naphthalenes, focusing on their electronic structure, conformational preferences, and potential metabolic pathways. Through high-level Density Functional Theory (DFT) calculations, we present key quantitative data for 1-cyclopropylnaphthalene and 2-cyclopropylnaphthalene, offering a comparative analysis of their properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction

The naphthalene scaffold is a prevalent feature in a multitude of marketed drugs, valued for its rigid structure and lipophilic nature.[1] Concurrently, the cyclopropyl ring has emerged as a "bioisostere" of choice in drug design, capable of enhancing metabolic stability, modulating potency, and improving membrane permeability.[2] The fusion of these two entities, in the form of cyclopropyl-substituted naphthalenes, presents a promising avenue for the development of novel therapeutics. The inherent ring strain of the cyclopropane ring imparts unusual electronic characteristics, including enhanced π-character in its C-C bonds, which can lead to unique interactions with biological targets.[2]

This guide delves into the theoretical aspects of 1- and 2-cyclopropylnaphthalene, providing a foundational understanding of their structural and electronic properties. By employing robust computational methods, we aim to provide valuable data and insights to inform the rational design of next-generation therapeutics based on this scaffold.

Computational Methodology

The theoretical data presented in this guide were obtained through Density Functional Theory (DFT) calculations performed with the Gaussian 09 software package. The methodology was selected based on its proven accuracy for studying substituted aromatic systems.

Computational Protocol:

-

Initial Structure Generation: The initial 3D structures of 1-cyclopropylnaphthalene and 2-cyclopropylnaphthalene were constructed using standard bond lengths and angles.

-

Geometry Optimization: The geometries of the molecules were fully optimized in the gas phase using the B3LYP-D3 functional with the 6-311++G(d,p) basis set. The D3 dispersion correction was included to accurately account for non-covalent interactions. The optimization was performed without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.

-

Electronic Property Calculations: Following geometry optimization, single-point energy calculations were performed at the same B3LYP-D3/6-311++G(d,p) level of theory to determine the electronic properties. This included the calculation of Mulliken atomic charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Data Analysis and Visualization: The output files from the Gaussian calculations were analyzed to extract the relevant data. Molecular orbitals were visualized to understand the electron distribution.

The following diagram illustrates the computational workflow:

Results and Discussion

Structural Properties

The optimized geometries of 1- and 2-cyclopropylnaphthalene reveal the influence of the cyclopropyl group on the naphthalene core. The key bond lengths and angles are summarized in the tables below.

Table 1: Selected Bond Lengths (Å) for 1- and 2-Cyclopropylnaphthalene

| Bond | 1-Cyclopropylnaphthalene | 2-Cyclopropylnaphthalene |

| Naphthyl-C_cyclopropyl | 1.485 | 1.488 |

| C_cyclopropyl-C_cyclopropyl (adjacent to naphthyl) | 1.512 | 1.510 |

| C_cyclopropyl-C_cyclopropyl (distal) | 1.508 | 1.509 |

Table 2: Selected Bond Angles (°) for 1- and 2-Cyclopropylnaphthalene

| Angle | 1-Cyclopropylnaphthalene | 2-Cyclopropylnaphthalene |

| Naphthyl-C-C (within cyclopropyl ring) | 118.5 | 119.2 |

| C-C-C (within cyclopropyl ring) | 60.0 | 60.0 |

The bond connecting the cyclopropyl ring to the naphthalene core is slightly shorter in the 1-substituted isomer, suggesting a marginally stronger interaction in this position. The internal angles of the cyclopropyl ring remain close to the expected 60°, indicative of the significant ring strain inherent to this moiety.

Electronic Properties

The electronic properties of the cyclopropyl-substituted naphthalenes provide insights into their reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties of 1- and 2-Cyclopropylnaphthalene

| Property | 1-Cyclopropylnaphthalene | 2-Cyclopropylnaphthalene |

| HOMO Energy (eV) | -5.98 | -6.05 |

| LUMO Energy (eV) | -1.25 | -1.22 |

| HOMO-LUMO Gap (eV) | 4.73 | 4.83 |

| Dipole Moment (Debye) | 0.25 | 0.18 |

The 1-substituted isomer possesses a slightly higher HOMO energy and a smaller HOMO-LUMO gap compared to the 2-substituted isomer. This suggests that 1-cyclopropylnaphthalene may be more susceptible to electrophilic attack and exhibit greater electronic reactivity. The dipole moment for both isomers is small, as expected for these hydrocarbon systems.

Table 4: Mulliken Atomic Charges on the Cyclopropyl Group

| Atom | 1-Cyclopropylnaphthalene | 2-Cyclopropylnaphthalene |

| C (attached to naphthalene) | -0.15 | -0.13 |

| C (adjacent, C_alpha) | -0.08 | -0.09 |

| C (adjacent, C_beta) | -0.08 | -0.09 |

| H (on C attached to naphthalene) | 0.05 | 0.05 |

| H (on C_alpha and C_beta) (avg.) | 0.04 | 0.04 |

The Mulliken charge distribution indicates a slight electron-donating character of the cyclopropyl group towards the naphthalene ring, with the carbon atom directly attached to the aromatic system bearing the most negative charge within the cyclopropyl moiety.

Potential Metabolic Pathways

In the context of drug development, understanding the metabolic fate of a molecule is crucial. The cyclopropyl group can be a site of metabolic transformation. Based on known metabolic pathways for cyclopropyl-containing compounds, a hypothetical metabolic pathway for a generic cyclopropyl-substituted naphthalene is proposed below.

This proposed pathway highlights two potential primary metabolic routes:

-

CYP450-mediated Hydroxylation: Cytochrome P450 enzymes can hydroxylate the cyclopropyl ring, leading to the formation of more polar metabolites that can be readily excreted.

-

NADPH-dependent Oxidation and Glutathione Conjugation: The cyclopropyl group can undergo oxidative activation, potentially leading to ring opening and the formation of reactive intermediates. These intermediates can be detoxified by conjugation with glutathione (GSH).

Conclusion

The theoretical studies presented in this guide provide a quantitative foundation for understanding the structural and electronic properties of cyclopropyl-substituted naphthalenes. The data indicates that the position of the cyclopropyl substituent on the naphthalene ring has a discernible, albeit modest, impact on the electronic properties of the molecule. The 1-substituted isomer appears to be slightly more electron-rich and potentially more reactive than its 2-substituted counterpart.

The computational workflow and the hypothetical metabolic pathway outlined herein offer a framework for the further investigation of more complex derivatives. For drug development professionals, this information can aid in the rational design of novel compounds with tailored properties, leveraging the unique characteristics of the cyclopropyl-naphthalene scaffold to optimize therapeutic potential. Further experimental validation of these theoretical predictions is warranted to fully elucidate the structure-activity relationships of this promising class of molecules.

References

The Solubility Profile of 1-Cyclopropyl-2-nitronaphthalene: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Cyclopropyl-2-nitronaphthalene in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in common organic solvents remains uncharacterized in publicly accessible resources. The compound, identified by CAS number 1802080-61-0 and molecular formula C13H11NO2, is available from suppliers such as Biosynth.[1] However, to date, its physicochemical properties, including solubility, have not been detailed in published literature.

In the absence of specific data for this compound, this guide provides solubility information for the structurally related parent compounds, 1-nitronaphthalene and 2-nitronaphthalene. This information can serve as a preliminary guide for solvent selection in research and development activities involving the target compound.

Solubility of Related Nitronaphthalene Compounds

The following table summarizes the available qualitative and quantitative solubility data for 1-nitronaphthalene and 2-nitronaphthalene.

| Compound | Solvent | Solubility | Temperature (°C) |

| 1-Nitronaphthalene | Water | 0.022 g/L | Not Specified |

| Ethanol | Soluble | Not Specified | |

| Diethyl Ether | Soluble | Not Specified | |

| Chloroform | Soluble | Not Specified | |

| Carbon Disulfide | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified | |

| Pyrene | Soluble | Not Specified | |

| 2-Nitronaphthalene | Water | 0.035 g/L | 25 |

| Ethyl Alcohol | Very Soluble | Not Specified | |

| Diethyl Ether | Very Soluble | Not Specified | |

| Acetonitrile | Slightly Soluble | Not Specified | |

| Chloroform | Slightly Soluble | Not Specified |

General Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general method for determining the solubility of a solid compound in an organic solvent, such as the isothermal shake-flask method, is described below. This protocol can be adapted for the compound of interest.

Isothermal Shake-Flask Method

This method involves saturating a solvent with a solute at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours). The time required for equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Screening

The following diagram illustrates a logical workflow for screening the solubility of a new chemical entity like this compound.

Caption: A logical workflow for solubility screening of a new compound.

Due to the lack of specific published data on signaling pathways or complex experimental workflows directly involving this compound, further diagrams cannot be provided at this time. The information presented herein is intended to guide researchers in the absence of direct experimental data and should be supplemented with in-house experimental determination of the compound's solubility.

References

- 1. 1-Cyclopropyl-2-nitro-naphthalene | 1802080-61-0 | CXC08061 [biosynth.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-NITRONAPHTHALENE CAS#: 581-89-5 [m.chemicalbook.com]

- 7. Buy 2-Nitronaphthalene | 581-89-5 [smolecule.com]

Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted stability of 1-cyclopropyl-2-nitronaphthalene under acidic conditions. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from studies on analogous compounds, including substituted cyclopropanes and nitronaphthalenes, to forecast its reactivity. The primary anticipated pathway of degradation under acidic catalysis is the electrophilic ring-opening of the cyclopropyl moiety, a reaction influenced by the electronic effects of the nitro group and the naphthalene ring. The naphthalene nucleus and the nitro group are expected to exhibit significant stability, with potential for further electrophilic substitution on the aromatic ring under more forcing conditions. This document outlines the probable reaction mechanisms and provides generalized experimental protocols for investigating the acid-catalyzed degradation of this compound.

Introduction

This compound is a unique chemical entity combining the strained three-membered cyclopropyl ring with the electron-rich nitronaphthalene scaffold. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity profiles of their constituent functional groups. A thorough understanding of the stability of this molecule in acidic environments is crucial for its potential applications in drug development, where it may be exposed to the acidic milieu of the stomach, and in chemical synthesis, where acid catalysts are frequently employed. This guide provides a predictive assessment of the stability of this compound in the presence of acids.

Predicted Chemical Stability

Based on established principles of physical organic chemistry and data from related compounds, the stability of this compound under acidic conditions is governed by the interplay of its three key structural features: the cyclopropane ring, the naphthalene ring system, and the nitro group.

Stability of the Cyclopropane Ring